molecular formula C9H9NOS B2494338 (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol CAS No. 1059698-08-6

(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol

Cat. No.: B2494338
CAS No.: 1059698-08-6
M. Wt: 179.24
InChI Key: AVXZTUFERFFNCR-ZCFIWIBFSA-N
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Description

(1R)-1-(1,3-Benzothiazol-2-yl)ethan-1-ol (CAS 1059698-08-6) is a chiral benzothiazole derivative of significant interest in medicinal chemistry and neuroscience research. This compound, with the molecular formula C 9 H 9 NOS and a molecular weight of 179.24 g/mol, serves as a key synthetic intermediate and scaffold in the development of biologically active molecules . The core 1,3-benzothiazole structure is a privileged scaffold in drug discovery, known for conferring a wide range of pharmacological activities. This specific (R)-enantiomer is particularly valuable for constructing targeted compounds. Its primary research application is in the development of pseudo-irreversible inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are critical targets in the search for therapeutic agents for neurodegenerative diseases, with research demonstrating that derivatives of this compound show inhibitory activity superior to the established Alzheimer's disease therapeutic drug, rivastigmine . The mechanism of action for these inhibitors involves initial non-covalent binding to the enzyme, followed by carbamoylation of the catalytic serine residue in the active site, effectively blocking its function . Beyond neuroscience, the 1,3-benzothiazole core is extensively investigated for its potential in oncology research, antimicrobial agents, and anti-inflammatory applications, making this chiral alcohol a versatile building block . Researchers utilize this compound as a critical precursor in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(1,3-benzothiazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXZTUFERFFNCR-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1r 1 1,3 Benzothiazol 2 Yl Ethan 1 Ol and Its Analogues

Enantioselective Synthesis Strategies

The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal and process chemistry. For (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol, the primary strategies involve either the direct asymmetric reduction of the corresponding prochiral ketone or the resolution of a racemic mixture of the alcohol.

Asymmetric Reduction Approaches to 1-(1,3-Benzothiazol-2-yl)ethan-1-one

The most direct route to enantiomerically pure this compound is the asymmetric reduction of its prochiral ketone precursor, 1-(1,3-benzothiazol-2-yl)ethan-1-one. This transformation relies on the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the carbonyl group.

Significant progress in asymmetric ketone reduction has been achieved through the development of various catalytic systems. Among the most successful and widely used are chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. These catalysts are typically generated in situ from a chiral amino alcohol and a borane (B79455) source. wikipedia.orgnih.gov They are highly effective for the reduction of a wide range of prochiral ketones, including aryl alkyl ketones, which are structurally similar to 1-(1,3-benzothiazol-2-yl)ethan-1-one. The reduction is commonly performed using a stoichiometric borane reagent like borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethylsulfide (BH₃-SMe₂), with only a catalytic amount (2-10 mol%) of the oxazaborolidine. wikipedia.orgnih.gov

Another powerful class of catalysts for this transformation includes transition metal complexes bearing chiral ligands. Ruthenium, rhodium, and iridium complexes, in particular, have been employed in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) reactions. mdpi.comresearchgate.net In ATH, hydrogen is transferred to the ketone from a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, mediated by the chiral metal complex. These methods have demonstrated high efficiency and enantioselectivity for a broad scope of substrates.

Below is a table summarizing the performance of representative chiral catalysts in the asymmetric reduction of aromatic ketones analogous to 1-(1,3-benzothiazol-2-yl)ethan-1-one.

Catalyst SystemSubstrateReductantYield (%)Enantiomeric Excess (e.e., %)
(R)-Methyl-CBS-oxazaborolidineAcetophenoneBH₃-SMe₂>9597 (R)
Ru(II)-TsDPEN ComplexAcetophenoneHCOOH/Et₃N9598 (R)
(1S,2R)-(-)-cis-1-amino-2-indanol derived oxazaborolidineAcetophenoneTetrabutylammonium borohydride/MeI8991 (R)
(R)-Methyl-CBS-oxazaborolidine2-AcetylthiopheneBH₃-SMe₂9095 (R)

The high degree of stereochemical control exerted by catalysts like the CBS oxazaborolidine stems from a well-defined transition state. The catalytic cycle begins with the coordination of the borane reducing agent to the nitrogen atom of the oxazaborolidine ring. This complex then coordinates to the ketone substrate. The key to enantioselectivity lies in the preferential binding of the ketone's more sterically demanding substituent (the benzothiazolyl group) in an equatorial position away from the bulky groups on the catalyst, while the smaller substituent (the methyl group) occupies an axial position. wikipedia.org

This specific orientation in the catalyst-borane-ketone ternary complex arranges the carbonyl group for a highly organized, six-membered, chair-like transition state. Within this structure, the hydride from the borane is delivered to one specific enantiotopic face of the carbonyl carbon, leading to the formation of the alcohol with a predictable absolute stereochemistry. The (R)-CBS catalyst, for example, will stereoselectively produce the (R)-alcohol. The rigidity and well-defined geometry of this transition state are responsible for the high levels of enantioselectivity commonly observed.

Chemoenzymatic Synthetic Routes for Enantiomeric Enrichment

Chemoenzymatic methods offer a powerful alternative for accessing enantiopure alcohols. These strategies utilize enzymes, most commonly lipases, to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution.

Kinetic resolution is based on the difference in reaction rates of two enantiomers with a chiral catalyst or reagent. In lipase-mediated resolutions, a racemic mixture of an alcohol, such as (±)-1-(1,3-benzothiazol-2-yl)ethan-1-ol, is subjected to acylation in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer at a much faster rate, leaving the other enantiomer unreacted. The success of this method hinges on the enzyme's enantioselectivity (expressed as the enantiomeric ratio, E). High E-values are necessary to obtain both the acylated product and the remaining unreacted alcohol with high enantiomeric purity.

Commonly used lipases for resolving secondary alcohols include Candida antarctica lipase B (CALB, often immobilized as Novozym 435), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase. d-nb.infonih.gov The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) and solvent (typically non-polar organic solvents like hexane (B92381) or toluene) is crucial for optimizing both the reaction rate and the enzyme's selectivity. A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is limited to 50%.

The following table presents data from the kinetic resolution of secondary alcohols that are structurally analogous to the target compound.

LipaseSubstrateAcyl DonorSolventConversion (%)Product e.e. (%)
Novozym 435 (CALB)(±)-1-PhenylethanolVinyl Acetaten-Heptane~50>99 (R)-acetate
Pseudomonas cepacia Lipase (PCL)(±)-1-(Thiophen-2-yl)ethanolVinyl AcetateDiisopropyl ether4898 (R)-acetate
Pseudomonas fluorescens Lipase(±)-1-(Naphthalen-1-yl)ethanolVinyl AcetateToluene~50>99 (S)-alcohol
Novozym 435 (CALB)(±)-1-(2-Furyl)ethanolVinyl Acetaten-Heptane47>99 (R)-acetate

To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) has been developed. DKR combines the enantioselective enzymatic reaction with an in-situ racemization of the slower-reacting enantiomer. proquest.commdpi.com This continuous racemization ensures that the entire racemic starting material can be converted into a single enantiomer of the product, allowing for a theoretical yield of up to 100%.

For the DKR of secondary alcohols, the process typically involves a lipase for the enantioselective acylation and a transition metal catalyst for the racemization of the unreacted alcohol. Ruthenium complexes have proven to be exceptionally effective as racemization catalysts. researchgate.netacs.org These catalysts operate under mild conditions that are compatible with the enzyme, facilitating a one-pot process. The racemization mechanism often involves a reversible dehydrogenation/hydrogenation sequence, where the alcohol is transiently oxidized to the corresponding achiral ketone and then re-reduced without stereochemical bias.

The combination of a highly selective lipase, such as Novozym 435, with an efficient ruthenium racemization catalyst allows for the conversion of racemic alcohols, including heteroaromatic variants, into their enantiomerically pure acetates in high yields (>90%) and with excellent enantioselectivities (>99% e.e.). acs.orgorganic-chemistry.org This powerful strategy represents one of the most efficient methods for the synthesis of enantiopure compounds like the acetylated precursor to this compound.

Optimization of Biocatalyst Selection and Reaction Conditions for Stereocontrol

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral alcohols, providing high enantioselectivity and regioselectivity under mild reaction conditions. mdpi.com The asymmetric reduction of a corresponding ketone precursor, 2-acetylbenzothiazole, is a direct route to this compound. The success of this transformation hinges on the careful selection of the biocatalyst and the optimization of reaction parameters.

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the most common enzymes employed for this purpose. researchgate.netnih.gov These enzymes, often sourced from microorganisms like Pichia, Geotrichum candidum, or Rhodococcus erythropolis, catalyze the stereoselective reduction of ketones. mdpi.comresearchgate.net For instance, research on the synthesis of other chiral alcohols has demonstrated that specific strains can selectively produce either the (R) or (S) enantiomer with high enantiomeric excess (e.e.). researchgate.net The identification of a suitable biocatalyst often involves screening a library of enzymes against the target substrate.

Once a promising biocatalyst is identified, optimization of reaction conditions is crucial to maximize both yield and stereoselectivity. Key parameters include:

pH and Temperature: Enzymes exhibit optimal activity within specific pH and temperature ranges. For example, studies on the bioreduction of 3-quinuclidinone found optimal temperatures of 30 °C and 37 °C for different microbial strains, with a shared optimal pH of 8.0. researchgate.net

Cofactor Regeneration: Most KREDs and ADHs rely on a nicotinamide (B372718) cofactor, typically NADPH or NADH, which is consumed during the reaction. mdpi.com To make the process economically viable, an in situ cofactor regeneration system is essential. This is often achieved by adding a sacrificial co-substrate, such as glucose or isopropanol, and a corresponding dehydrogenase (e.g., glucose dehydrogenase). mdpi.com

Substrate and Co-substrate Concentration: High substrate concentrations can lead to enzyme inhibition, reducing reaction efficiency. Therefore, optimizing the substrate loading is necessary to achieve high space-time yields. nih.gov

The development of a two-step, three-enzyme process for a key intermediate of a commercial drug highlights the industrial potential of these biocatalytic systems. researchgate.net By applying these principles, a highly efficient and selective synthesis of this compound can be designed.

Table 1: Factors in Biocatalytic Reduction for Stereocontrol

Parameter Importance Example Optimization Strategy
Enzyme Source Determines stereopreference ((R) vs. (S)) and substrate specificity. Screening of diverse microbial strains (e.g., Nocardia sp., Rhodococcus erythropolis) or purified ketoreductases. researchgate.net
Cofactor Essential for the reduction reaction (NADPH/NADH). Implementation of a cofactor regeneration system using a co-substrate like glucose and a corresponding dehydrogenase. mdpi.com
pH Affects enzyme structure and activity. Buffering the reaction medium to the enzyme's optimal pH, often between 7.0 and 8.0. researchgate.net
Temperature Influences reaction rate and enzyme stability. Performing the reaction at the optimal temperature for the specific enzyme, for instance, 30-40 °C. researchgate.net
Solvent Can impact enzyme activity and substrate solubility. Using aqueous media or biphasic systems to improve substrate availability and product recovery.

Diastereoselective Synthetic Pathways Utilizing Chiral Auxiliaries or Substrate Control

When biocatalysis is not feasible, diastereoselective synthesis using chiral auxiliaries provides a robust alternative for establishing the desired stereocenter. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent chemical transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

For the synthesis of this compound analogues, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselectivity of a key bond-forming step, such as an aldol (B89426) or alkylation reaction. researchgate.net Evans' oxazolidinone auxiliaries are widely used for this purpose. wikipedia.org For example, an N-acyl oxazolidinone derived from a benzothiazole (B30560) carboxylic acid could be enolized and reacted with an electrophile. The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. wikipedia.org

Key considerations for this approach include:

Efficient Attachment and Removal: The auxiliary must be easily attached to the substrate and cleaved under mild conditions without racemizing the newly formed stereocenter. researchgate.net

High Diastereoselectivity: The auxiliary must provide a strong steric or electronic bias to ensure high diastereomeric excess (d.e.) in the key reaction.

Auxiliary Recovery: For cost-effectiveness, the chiral auxiliary should be recoverable for reuse. wikipedia.org

Pseudoephedrine and pseudoephenamine are other practical chiral auxiliaries that have demonstrated remarkable stereocontrol in alkylation reactions, including those that form challenging quaternary carbon centers. nih.gov Substrate control is an alternative strategy where an existing chiral center within the substrate molecule directs the formation of a new stereocenter. An efficient diastereoselective synthesis of fused rsc.orgdocumentsdelivered.comoxazino[2,3-b] rsc.orgdocumentsdelivered.combenzothiazoles has been described, demonstrating how the inherent chirality of a system can direct further transformations. nih.gov

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Key Features
Evans' Oxazolidinones Stereoselective aldol, alkylation, and acylation reactions. wikipedia.org High diastereoselectivity, predictable stereochemical outcome, well-established methods for attachment and removal. wikipedia.org
Camphorsultam Diels-Alder reactions, alkylations, and aldol reactions. Highly crystalline derivatives aid in purification; provides excellent stereocontrol.
Pseudoephedrine/Pseudoephenamine Asymmetric alkylation to produce chiral carboxylic acids, ketones, and alcohols. nih.gov Forms crystalline amides, provides high diastereoselectivity, and the auxiliary is readily available. nih.gov
(S)- and (R)-SAMP/RAMP Asymmetric alkylation of aldehydes and ketones. Forms chiral hydrazones, enabling highly enantioselective α-alkylation.

Novel Approaches to the Benzothiazole Nucleus with Chiral Induction Potential

The construction of the core benzothiazole ring system itself can be a point for introducing chirality. Modern synthetic methods focus on efficiency, sustainability, and the ability to generate structural complexity, including chiral centers, early in the synthetic sequence.

Green Chemistry Principles in Benzothiazole Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. bohrium.com In benzothiazole synthesis, this often involves replacing hazardous reagents and solvents, improving energy efficiency, and using catalytic methods. nih.gov The most common route to 2-substituted benzothiazoles is the condensation of 2-aminothiophenol (B119425) with aldehydes, ketones, or carboxylic acid derivatives. mdpi.comekb.eg

Green innovations in this area include:

Catalyst-Free Reactions: Some protocols achieve the synthesis of 2-substituted benzothiazoles in high yields without any catalyst, often using green solvents like water or ethanol (B145695), or by performing the reaction under solvent-free conditions. mdpi.com

Heterogeneous Catalysts: The use of recyclable solid catalysts, such as ZnO-beta zeolite, nano nickel oxide, or animal bone meal, simplifies product purification and minimizes waste. mdpi.comekb.eg

Alternative Energy Sources: Microwave irradiation has been shown to effectively promote the condensation reaction, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.com

Benign Solvents: Water is an ideal green solvent, and methods have been developed for the synthesis of benzothiazole derivatives in aqueous media. rsc.org Ionic liquids have also been explored as recyclable reaction media. mdpi.com

Use of CO₂ as a Raw Material: Innovative methods have been developed for the synthesis of benzothiazoles using carbon dioxide as a C1 source under metal-free conditions, representing a significant advancement in sustainable chemistry. mdpi.com

Visible Light-Mediated and Photoredox Catalysis for Benzothiazole Formation

Visible light photoredox catalysis has recently emerged as a powerful and sustainable tool for organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. chemrxiv.orgchemrxiv.org Several methods have been developed for the construction of the benzothiazole nucleus using this technology.

One approach involves the reaction of thiophenols with nitriles in the presence of a photocatalyst like eosin (B541160) Y under an air atmosphere. rsc.orgdocumentsdelivered.com The reaction proceeds via radical intermediates, initiated by the excited state of the photocatalyst, to form C–S and C–N bonds in a consecutive manner. rsc.org Another strategy employs the visible-light-induced reaction of 2-aminothiophenols with aldehydes, which can proceed efficiently without transition-metal catalysts or other additives. researchgate.net These methods are highly attractive as they often operate at room temperature, use readily available starting materials, and leverage light as a renewable energy source. chemrxiv.org The combination of enzymatic catalysis with visible-light photoredox catalysis represents a cutting-edge methodology, achieving high yields in very short reaction times. chemrxiv.org

Multicomponent Reaction Sequences Leading to Chiral Benzothiazole-Ethanol Derivatives

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov

Designing an MCR to produce chiral benzothiazole-ethanol derivatives would be a highly efficient strategy. A hypothetical MCR could involve the one-pot reaction of:

A 2-aminothiophenol derivative.

An α-keto acid or a related carbonyl compound.

A chiral amine or alcohol as both a reactant and a source of chirality.

The reaction sequence could proceed through the initial formation of a benzothiazole intermediate, which then participates in a subsequent asymmetric transformation, such as a Petasis or Mannich-type reaction, with the other components in the same pot. nih.gov For example, the reaction of an aniline, an aldehyde, and a pyruvic acid derivative in a Doebner reaction can lead to quinoline (B57606) structures, illustrating a pathway where multiple components assemble into a heterocyclic core. nih.gov A similar strategic combination of starting materials could be envisioned to construct the target benzothiazole-ethanol scaffold with inherent stereocontrol, significantly shortening the synthetic route compared to traditional linear approaches.

Rigorous Structural Elucidation and Advanced Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

A search for crystallographic data for (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol did not yield any results. The process of single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. Without this analysis, the following critical information remains unknown for this specific compound:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specialized NMR Techniques for Conformational Analysis

While standard 1D NMR (¹H and ¹³C) confirms the molecular skeleton of this compound, specialized 2D Nuclear Magnetic Resonance (NMR) techniques are indispensable for elucidating its three-dimensional structure and preferred conformation in solution. Techniques based on the Nuclear Overhauser Effect (NOE), such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly powerful. huji.ac.ilmdpi.com These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), providing crucial data on spatial relationships and molecular conformation. mdpi.comnih.gov

For a molecule like this compound, the key conformational freedom lies in the rotation around the single bond connecting the chiral carbon of the ethanol (B145695) moiety to the C2 carbon of the benzothiazole (B30560) ring. ROESY is often preferred for molecules of this size as it avoids the potential for zero-crossing signals that can occur in NOESY experiments. huji.ac.il

In a hypothetical ROESY spectrum, cross-peaks would be expected between the methine proton (H1 on the chiral carbon) and the protons on the adjacent methyl group. More importantly, correlations between the methine proton (H1) and the aromatic protons of the benzothiazole ring, particularly the H7 proton, would help define the preferred orientation of the ethanol substituent relative to the planar benzothiazole system. Similarly, correlations between the hydroxyl proton and nearby protons can provide insight into hydrogen bonding and conformational preferences.

Table 1: Predicted ROESY Correlations for Conformational Analysis

Interacting Protons Expected Correlation Inferred Proximity Conformational Implication
H1 (methine) ↔ H7' (aromatic) Strong Close spatial relationship Indicates a conformation where the ethanol side chain is oriented towards the benzene (B151609) part of the benzothiazole ring.
H1 (methine) ↔ Methyl Protons Strong Covalently bonded neighbor Confirms local structure.
OH ↔ H1 (methine) Medium to Weak Dependent on rotation Provides information on the orientation of the hydroxyl group.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Modalities

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. core.ac.ukresearchgate.net These two techniques are complementary; FT-IR measures the absorption of infrared radiation by vibrating dipoles, while Raman spectroscopy measures the inelastic scattering of monochromatic light. core.ac.uk

For this compound, the spectra would be dominated by vibrations from the hydroxyl group, the aliphatic C-H bonds, and the benzothiazole ring system.

O-H Stretch: A prominent, broad band is expected in the FT-IR spectrum, typically around 3400-3650 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. mdpi.com

C-H Stretches: Aliphatic C-H stretching from the methyl and methine groups would appear just below 3000 cm⁻¹. Aromatic C-H stretches from the benzothiazole ring are expected just above 3000 cm⁻¹. mdpi.com

C=N and C=C Stretches: The benzothiazole ring contains C=N and C=C bonds, which would give rise to a series of sharp to medium intensity bands in the 1400-1650 cm⁻¹ region in both FT-IR and Raman spectra. makhillpublications.conih.gov

C-S Stretch: The C-S stretching vibration of the thiazole (B1198619) ring typically appears in the fingerprint region, around 600-800 cm⁻¹. makhillpublications.co

Table 2: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman) Intensity
O-H Stretching 3400-3650 3400-3650 Strong, Broad (IR)
Aromatic C-H Stretching 3000-3100 3000-3100 Medium-Weak
Aliphatic C-H Stretching 2850-3000 2850-3000 Medium
C=N (thiazole) Stretching ~1630 ~1630 Medium-Strong
C=C (aromatic) Stretching 1450-1600 1450-1600 Medium-Strong
C-O Stretching 1050-1150 1050-1150 Strong (IR)

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Chiral Purity and Conformational Studies

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques essential for studying chiral molecules. libretexts.org ORD measures the change in optical rotation with wavelength, while CD measures the differential absorption of left and right circularly polarized light. kud.ac.in For a chiral molecule containing a chromophore (a light-absorbing group), these techniques produce a characteristic spectrum, known as a Cotton effect, in the region of the chromophore's absorption. libretexts.orgamrita.edu

The benzothiazole ring in this compound acts as a strong chromophore. The presence of the chiral center at C1 induces asymmetry in the electronic transitions of the benzothiazole moiety, leading to a distinct CD and ORD spectrum. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the stereocenter. libretexts.org For the (1R) enantiomer, a specific Cotton effect would be expected, and its mirror image would be observed for the (1S) enantiomer. This makes CD and ORD powerful tools for confirming the absolute configuration and assessing the enantiomeric purity of the sample.

Table 3: Predicted Chiroptical Data

Technique Measurement Predicted Observation for (1R) Enantiomer
Optical Rotation Specific Rotation [α]D A specific positive or negative value at 589 nm.
ORD Cotton Effect Anomalous curve with a peak and trough around the UV absorption maxima of the benzothiazole chromophore. The sign (e.g., positive) would be characteristic of the R-configuration.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. nih.gov For this compound, with the molecular formula C₉H₉NOS, the theoretical exact mass of the molecular ion [M]⁺ can be calculated with high precision.

Furthermore, the fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron impact) offers valuable structural information. nih.gov The molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. For this compound, key fragmentation pathways would likely include:

Loss of a methyl group (•CH₃): Cleavage of the C1-C(methyl) bond to form a stable ion at [M-15]⁺.

Loss of water (H₂O): Dehydration is a common fragmentation for alcohols, leading to a peak at [M-18]⁺. miamioh.edu

Alpha-cleavage: Cleavage of the bond between the chiral carbon (C1) and the benzothiazole ring, resulting in ions corresponding to the benzothiazole moiety or the ethanol fragment. A prominent peak for the benzothiazolyl-carbonyl-like cation [C₈H₄NS]⁺ at m/z 150.00 is expected after rearrangement.

Fragmentation of the benzothiazole ring: Characteristic losses of HCN or C₂H₂ from the benzothiazole ring fragments can also occur.

Table 4: Predicted HRMS Fragmentation Data

Ion Formula Description Calculated Exact Mass (m/z)
[C₉H₉NOS]⁺ Molecular Ion [M]⁺ 179.0405
[C₈H₆NOS]⁺ Loss of methyl radical [M-CH₃]⁺ 164.0170
[C₉H₇NS]⁺ Loss of water [M-H₂O]⁺ 161.0300
[C₈H₄NS]⁺ Cleavage and rearrangement 150.0017

Mechanistic Studies of Chemical Transformations Involving 1r 1 1,3 Benzothiazol 2 Yl Ethan 1 Ol

Oxidation Reactions of the Benzothiazole (B30560) Ring System and Hydroxyl Group

The oxidation of (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol presents multiple possibilities, including oxidation at the sulfur atom of the benzothiazole ring, the C2-carbon of the thiazole (B1198619) ring, and the secondary alcohol functionality. The regioselectivity and stereoselectivity of these processes are of significant interest in understanding the electronic and steric factors that control the reactivity of such molecules.

The benzothiazole ring is susceptible to oxidation at the sulfur atom to form a sulfoxide (B87167) or a sulfone. The oxidation of the sulfur atom in thiophene-containing fused systems has been shown to significantly alter the electronic properties of the molecule. uark.edu For this compound, oxidation of the sulfur atom would introduce a new stereocenter at the sulfur, leading to the formation of diastereomers. The facial selectivity of the oxidant's approach to the sulfur atom is influenced by the existing stereocenter at the adjacent carbinol carbon.

Simultaneously, the secondary alcohol group can be oxidized to the corresponding ketone, 2-acetylbenzothiazole. This transformation is a common reaction for secondary alcohols and can be achieved using a variety of oxidizing agents. nih.gov The relative ease of oxidation of the sulfur atom versus the hydroxyl group depends on the specific oxidant used and the reaction conditions. For instance, mild oxidants might selectively oxidize the sulfur, while stronger oxidants could lead to the oxidation of both functionalities or even oxidative ring-opening of the benzothiazole ring. mdpi.comrsc.orgresearchgate.net

Enzymatic oxidations offer a high degree of selectivity. Engineered cholesterol oxidases have been shown to be effective for the enantioselective oxidation of non-steroidal secondary alcohols. nih.gov Such biocatalysts could potentially be used for the kinetic resolution of racemic 1-(1,3-benzothiazol-2-yl)ethan-1-ol by selectively oxidizing one enantiomer's hydroxyl group. researchgate.net

Table 1: Potential Oxidation Products of this compound

Oxidizing Agent Potential Major Product(s) Remarks
Mild Peroxy Acids (1R)-1-(1-oxido-1,3-benzothiazol-2-yl)ethan-1-ol Potential for diastereoselectivity at sulfur.
Strong Oxidants (e.g., KMnO4) 2-Acetyl-1,3-benzothiazole, 2-Acetyl-1,3-benzothiazole-1,1-dioxide Over-oxidation is possible.

The chiral environment provided by the (1R)-hydroxyl group plays a crucial role in directing the stereochemical outcome of oxidation reactions, particularly at the sulfur atom. The hydroxyl group can act as a directing group, coordinating to the oxidant and delivering it to one face of the benzothiazole ring, leading to a diastereoselective sulfoxidation. The use of chiral auxiliaries covalently attached to a molecule is a well-established strategy to control the stereochemistry of reactions. scielo.org.mxwikipedia.orgbath.ac.uk In the case of this compound, the chiral center is an integral part of the molecule.

Furthermore, in enzymatic reactions, the precise three-dimensional arrangement of the substrate within the enzyme's active site is paramount for catalysis. The chirality of the alcohol will dictate its binding orientation, thus influencing which enantiomer is oxidized and with what efficiency. researchgate.net

Reduction Chemistry: Selective Hydrogenation and Chiral Recognition

The reduction of this compound primarily targets the C=N (imine) bond within the thiazole moiety. The stereochemical outcome of this reduction is of particular interest due to the potential for creating a new stereocenter.

The reduction of the C=N bond in the benzothiazole ring of this compound would lead to the formation of a 2,3-dihydro-1,3-benzothiazole derivative. This reduction transforms the sp2-hybridized C2 carbon into a new stereogenic sp3-hybridized center. The existing (1R) stereocenter at the adjacent carbon is expected to exert significant diastereoselective control over the formation of this new stereocenter.

The use of chiral hydride reagents is a common strategy for the enantioselective reduction of ketones and imines. wikipedia.orgstereoelectronics.orgresearchgate.net In this case, the substrate itself is chiral, and the focus is on diastereoselective reduction. The incoming hydride can approach the C=N bond from two faces (re or si), leading to two possible diastereomers. The preferred direction of attack will be dictated by steric and electronic interactions with the chiral side chain. Organocatalytic transfer hydrogenation using a chiral phosphoric acid and a hydrogen donor like benzothiazoline (B1199338) has proven effective for the asymmetric reduction of ketimines. nih.gov A similar approach could be envisioned for the endocyclic C=N bond in our target molecule, where the inherent chirality would influence the diastereomeric ratio of the product.

Table 2: Potential Diastereomeric Products from the Reduction of the C=N Bond

Hydride Source Expected Major Diastereomer Controlling Factors
Achiral Hydride (e.g., NaBH4) (2R,1'R)- or (2S,1'R)-2-(1'-hydroxyethyl)-2,3-dihydro-1,3-benzothiazole Steric hindrance from the chiral side chain (Felkin-Anh or similar models).

Alkylation and Acylation Reactions at Nitrogen and Oxygen Centers

The nitrogen atom of the benzothiazole ring and the oxygen atom of the hydroxyl group are both nucleophilic centers that can undergo alkylation and acylation reactions. The kinetics and regioselectivity of these reactions are influenced by the steric environment around these centers.

N-Alkylation: The nitrogen atom in the benzothiazole ring can be alkylated, although it is generally less nucleophilic than the nitrogen in a simple amine due to its involvement in the aromatic system. Steric hindrance from the adjacent bulky (1R)-1-hydroxyethyl group at the C2 position is expected to significantly impact the rate of N-alkylation. Studies on the N-alkylation of substituted indazoles have shown that steric effects play a crucial role in determining the regioselectivity and reaction rate. beilstein-journals.orgbeilstein-journals.orgd-nb.info For this compound, approach of an alkylating agent to the endocyclic nitrogen would be sterically hindered.

O-Acylation: The hydroxyl group is a primary site for acylation. Lipase-catalyzed acylation is a powerful tool for the kinetic resolution of racemic alcohols. utupub.firesearchgate.netmdpi.com The enzyme's active site can differentiate between the two enantiomers of a chiral alcohol, leading to the preferential acylation of one. The steric bulk around the hydroxyl group is a key determinant in the efficiency and selectivity of these enzymatic resolutions. lookchem.com For this compound, the steric hindrance provided by the benzothiazole ring would influence the binding of the alcohol within the lipase's active site and thus affect the rate of acylation. researchgate.net In non-enzymatic acylations, the steric environment will also affect the rate, with bulkier acylating agents reacting more slowly.

Table 3: Predicted Relative Rates of Alkylation and Acylation

Reaction Substrate Reagent Predicted Relative Rate Key Influencing Factor
N-Alkylation This compound Methyl Iodide Slow Steric hindrance from the C2-substituent.
O-Acylation This compound Acetic Anhydride Moderate Accessible hydroxyl group.

Intramolecular Cyclization Reactions and Diastereoselective Product Formation

There is a lack of specific literature detailing the intramolecular cyclization reactions of this compound. In principle, the hydroxyl group on the ethyl side chain could participate in cyclization reactions under specific conditions, potentially leading to the formation of a new heterocyclic ring fused to the benzothiazole system. The stereochemistry of the starting material, being the (1R)-enantiomer, would be expected to influence the diastereoselectivity of such reactions, favoring the formation of one diastereomer over the other. However, without experimental data, any proposed mechanism or product outcome remains speculative.

General studies on other benzothiazole derivatives have shown that intramolecular cyclizations can be promoted by various reagents and conditions, often leading to complex polycyclic structures. nih.govmdpi.com The diastereoselectivity of these reactions is typically governed by the steric and electronic properties of the substituents and the reaction mechanism. nih.govresearchgate.netnih.gov

Transition Metal Coordination Chemistry and Ligand Behavior

The coordination chemistry of this compound with transition metals has not been specifically reported. However, the benzothiazole moiety is known to act as a ligand in coordination chemistry. nih.govuobabylon.edu.iqqu.edu.iqrdd.edu.iqresearchgate.netuobaghdad.edu.iqmakhillpublications.coresearchgate.netresearchgate.netnih.gov

Based on the structure of this compound, several coordination modes with transition metal ions can be postulated. The benzothiazole ring contains a nitrogen atom with a lone pair of electrons, which is a common coordination site. Additionally, the hydroxyl group on the ethan-1-ol substituent could also coordinate to a metal center, potentially acting as a bidentate ligand (N,O-coordination). The sulfur atom in the thiazole ring is generally a weaker coordinating site.

The stoichiometry of the resulting metal complexes would depend on the metal ion, its preferred coordination number, and the reaction conditions. Molar ratios of metal to ligand could vary, leading to complexes with different stoichiometries such as 1:1, 1:2, or 2:1. uobabylon.edu.iqqu.edu.iqmakhillpublications.co

Specific stability constants for metal chelates of this compound are not available. The stability of metal complexes is influenced by factors such as the nature of the metal ion and the ligand, the chelate effect, and the solvent. researchgate.netniscpr.res.inresearchgate.net The formation of a chelate ring, if the ligand binds in a bidentate fashion, would be expected to enhance the stability of the complexes.

The geometrical preferences of the metal chelates would be determined by the coordination number of the central metal ion and the electronic configuration. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. uobabylon.edu.iqqu.edu.iqmdpi.com Spectroscopic techniques such as UV-Vis and magnetic susceptibility measurements are often used to infer the geometry of metal complexes. uobabylon.edu.iq

Table 1: Postulated Coordination Behavior of this compound (Hypothetical)

FeaturePostulated Behavior
Potential Donor Atoms Nitrogen (thiazole), Oxygen (hydroxyl)
Possible Coordination Monodentate (via N), Bidentate (via N,O)
Potential Stoichiometries 1:1, 1:2, 2:1 (Metal:Ligand)
Expected Geometries Tetrahedral, Square Planar, Octahedral

Tautomerism and pH-Dependent Equilibria of the Benzothiazole Moiety

While specific studies on the tautomerism and pH-dependent equilibria of this compound are absent from the literature, the general behavior of 2-substituted benzothiazoles can be considered. The benzothiazole ring system itself is aromatic and generally stable. However, depending on the substituents and the medium, tautomeric forms can exist. For instance, 2-mercaptobenzothiazole (B37678) exists in equilibrium between its thiol and thione forms.

The ethan-1-ol substituent on the compound does not introduce additional tautomeric possibilities within the benzothiazole ring itself. The pH of the solution can influence the protonation state of the benzothiazole nitrogen. In acidic conditions, the nitrogen atom can be protonated, forming a benzothiazolium cation. The pKa value for this equilibrium would be specific to the compound but is not documented. The hydroxyl group on the side chain can also be deprotonated under basic conditions. The specific pH at which these protonation/deprotonation events occur would be crucial for understanding its behavior in different environments, but this data is not available. Theoretical studies on other benzothiazole derivatives have explored their tautomeric equilibria and reactivity. researchgate.netnih.govmdpi.comlibretexts.orgresearchgate.netresearchgate.netresearchgate.netmdpi.commdpi.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental in predicting the behavior of molecules at the electronic level.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It can be employed to determine optimized ground state geometries, calculate energetic properties, and predict spectroscopic signatures. For many benzothiazole (B30560) derivatives, DFT studies have been successfully applied to understand their structural and electronic properties. These studies often involve optimizing the molecular geometry to find the most stable conformation and calculating properties such as bond lengths, bond angles, and dihedral angles.

However, a specific DFT study focused on the ground state geometry and energetics of (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is not available in the current scientific literature. Such a study would be valuable for understanding the three-dimensional arrangement of its atoms and the energetic landscape of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility and dynamics of a molecule. For complex molecules with rotatable bonds, like this compound, MD simulations could reveal the different conformations the molecule can adopt in various environments and the transitions between them.

Despite the utility of this technique, there are no published molecular dynamics simulation studies specifically investigating the conformational analysis and flexibility of this compound. Research on other benzothiazole derivatives has utilized MD simulations to understand their behavior in biological systems.

Intermolecular Interaction Analysis in Crystal Lattices (e.g., Hirshfeld Surface Analysis, PIXEL Calculations)

The study of intermolecular interactions is crucial for understanding the packing of molecules in a crystal lattice and predicting the physical properties of the solid state. Techniques like Hirshfeld surface analysis and PIXEL calculations are powerful tools for quantifying these interactions. Hirshfeld surface analysis, for example, provides a visual and quantitative description of intermolecular contacts, highlighting the nature and extent of interactions such as hydrogen bonding and van der Waals forces.

While Hirshfeld surface analysis and PIXEL calculations have been applied to various benzothiazole-containing compounds to elucidate their crystal packing, no such analysis has been reported specifically for this compound.

In Silico Studies of Ligand-Target Interactions (e.g., Molecular Docking for Enzyme Binding Sites)

In silico methods, particularly molecular docking, are instrumental in drug discovery and development for predicting the binding affinity and orientation of a small molecule to a biological target, such as an enzyme or receptor. The benzothiazole scaffold is present in many biologically active compounds, and molecular docking studies have been conducted on numerous derivatives to explore their potential as inhibitors for various enzymes.

A specific molecular docking study investigating the interaction of this compound with any particular enzyme or biological target has not been documented in the scientific literature. Such studies would be essential to hypothesize its potential biological activity and guide further experimental investigations.

Investigations into Biological Interactions and Mechanistic Insights Excluding Clinical Applications

Mechanism of Action Studies at the Molecular Level

The biological activity of benzothiazole (B30560) derivatives is diverse, stemming from their ability to interact with a wide array of molecular targets. mdpi.com The specific mechanisms are highly dependent on the nature and arrangement of substituents on the core heterocyclic structure.

Enzyme Inhibition Profile and Kinetic Characterization (e.g., Competitive, Non-Competitive, Irreversible Binding Mechanisms)

The benzothiazole nucleus is a core component of many potent enzyme inhibitors. researchgate.net Derivatives have been shown to target various enzyme families, including protein kinases, hydrolases, and oxidoreductases. Although the specific enzyme inhibition profile and kinetic characterization for (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol are not prominently reported, studies on analogous compounds provide insight into its potential activities.

For instance, benzothiazole derivatives have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and BRAF kinase, which are crucial in cancer cell signaling. nih.gov Other research has focused on developing benzothiazole-phenyl analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in inflammatory and pain pathways. nih.gov Additionally, certain benzothiazole derivatives have demonstrated inhibitory activity against acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. nih.gov The 1-hydroxyethyl substituent at the C-2 position of this compound, with its capacity for hydrogen bonding, could facilitate binding within the active site of various enzymes.

Table 1: Examples of Enzyme Inhibition by Various Benzothiazole Derivatives

Compound Class Target Enzyme(s) Reported IC₅₀ Values Reference(s)
Amino-benzothiazole hybrids VEGFR-2 / BRAF 0.071 µM / 0.194 µM for lead compound nih.gov
Benzothiazole-phenyl analogs sEH / FAAH Dual inhibition profile reported nih.gov
Amino acid-benzothiazole conjugates Acetylcholinesterase (AChE) 25.33 µg/mL for lead compound nih.gov
Benzothiazole-thiadiazole derivatives Dihydroorotase Potential target for antimicrobial action nih.gov

Receptor Binding Assays and Modulation of Biochemical Pathways

Beyond direct enzyme inhibition, benzothiazole derivatives can modulate cellular function by binding to specific receptors and altering biochemical pathways. The literature describes the interaction of benzothiazole-containing compounds with various receptor types, though specific radioligand-receptor binding analysis for this compound is not specified.

Studies have shown that certain molecules can act as allosteric modulators of receptors like the GABAA receptor. nih.gov Such modulation can either enhance or inhibit the receptor's response to its endogenous ligand. The precise spatial arrangement of functional groups in this compound would be critical for any potential interaction with a receptor's allosteric or orthosteric binding site.

Furthermore, benzothiazole derivatives have been found to modulate pathways involved in inflammation, such as the NLRP3 inflammasome, leading to reduced release of pro-inflammatory cytokines. researchgate.net They also affect cell cycle progression and induce apoptosis in cancer cells, often as a downstream effect of inhibiting key signaling kinases like VEGFR-2. nih.gov

Structure-Activity Relationship (SAR) Studies to Elucidate Pharmacophoric Requirements

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For the benzothiazole class, extensive SAR studies have been conducted, providing a roadmap for designing compounds with desired biological profiles. nih.govbenthamscience.com

Impact of Stereochemistry on Molecular Recognition and Biological Activity

Stereochemistry is a critical determinant of biological activity, as endogenous targets like enzymes and receptors are chiral and often exhibit stereoselective binding. nih.govnih.gov Chiral compounds, such as this compound, exist as enantiomers which can have vastly different pharmacological effects. nih.gov

While direct SAR studies comparing the (1R) and (1S) enantiomers of 1-(1,3-benzothiazol-2-yl)ethan-1-ol are not detailed in the reviewed literature, the principles of stereoselectivity are well-established. Research on other chiral molecules has demonstrated that altering the stereochemistry at a key chiral center can profoundly influence biological activity, sometimes converting an agonist into an antagonist or altering the potency by orders of magnitude. nih.gov The specific (1R) configuration dictates a precise three-dimensional orientation of the hydroxyl, methyl, and benzothiazole groups, which would be essential for optimal interaction with a specific protein binding pocket.

Identification of Key Structural Features for Desired Biological Response

SAR studies on the broader benzothiazole class have identified several key pharmacophoric features that contribute to biological activity. benthamscience.comchula.ac.th

The Benzothiazole Scaffold: This bicyclic ring system is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for binding to numerous biological targets. nih.govnih.govmdpi.com

Substitution at the C-2 Position: This is a common and critical site for modification. researchgate.netnih.govmdpi.com The nature of the substituent at this position largely dictates the compound's biological activity profile. benthamscience.com For the compound , the 1-hydroxyethyl group is the key feature.

The 1-Hydroxyethyl Group: This substituent possesses two important features. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, forming critical interactions within a target's binding site. The adjacent methyl (-CH₃) group adds a small, hydrophobic character that can engage with lipophilic pockets.

Substitutions on the Benzene (B151609) Ring: Modifications at other positions, such as C-6, have also been shown to significantly influence the biological activity of benzothiazole derivatives. benthamscience.com

Table 2: General Structure-Activity Relationship (SAR) Insights for Benzothiazole Derivatives

Structural Feature Impact on Biological Activity Reference(s)
Benzothiazole Nucleus Serves as a "privileged" scaffold for diverse biological targets. nih.govnih.gov
C-2 Substituent Primary determinant of the type and potency of biological activity. benthamscience.comnih.govmdpi.com
C-6 Substituent Modifications can significantly modulate activity. benthamscience.com
Hydrophobic Groups The presence of hydrophobic groups can potentiate anticancer activity. chula.ac.th

Methodologies for Initial Biological Screening and Target Identification (e.g., in vitro assays)

The initial exploration of a compound's biological potential relies on a suite of in vitro screening assays designed to assess its effects on cells and specific molecular targets. Following initial screening, computational and experimental methods are employed to identify the precise biological targets.

Common in vitro screening assays for benzothiazole derivatives include:

Antiproliferative and Cytotoxicity Assays: The activity of compounds against cancer cells is frequently evaluated using assays like the MTS or MTT assay, which measure cell viability, and BrdU assays, which measure cell proliferation. mdpi.com

Antimicrobial Assays: The disc diffusion method provides a qualitative measure of antimicrobial activity, while the minimum inhibitory concentration (MIC) is determined through broth microdilution to quantify potency against various bacterial and fungal strains. biointerfaceresearch.commdpi.com

Enzyme Inhibition Assays: Specific assays are used to measure the inhibition of target enzymes. For example, kinase activity can be measured using luminescence-based assays, while cholinesterase inhibition can be assessed with colorimetric or fluorometric methods. nih.govnih.gov

Cell-Based Functional Assays: To understand the effect on cellular pathways, researchers use techniques like flow cytometry for cell cycle analysis and apoptosis detection. nih.gov

Once initial activity is established, target identification becomes the next critical step.

In Silico Target Identification: Computational methods are invaluable for predicting potential molecular targets, thereby saving significant time and resources. mdpi.com These approaches include molecular docking, which predicts the binding mode of a compound within the active site of a known protein, and pharmacophore modeling, which identifies the essential 3D arrangement of chemical features required for activity. nih.govnih.govresearchgate.net

Experimental Target Identification: While computational methods provide hypotheses, experimental validation is crucial. Techniques for target deconvolution include affinity chromatography, chemical proteomics, and genetic approaches, although these are often complex and resource-intensive.

Comparative Analysis of Biological Interactions with Structurally Related Benzothiazole Derivatives

The biological activities of benzothiazole derivatives are profoundly influenced by the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. While specific comparative data for this compound is not extensively documented in publicly available research, a comparative analysis of structurally related benzothiazole derivatives provides significant insights into how modifications to the core scaffold impact biological interactions, particularly in the realms of anticancer and antimicrobial activities.

Antiproliferative Activity

The substituent at the C-2 position of the benzothiazole ring is a critical determinant of antiproliferative activity. researchgate.netnih.gov Research has consistently shown that modifications at this position can dramatically alter the compound's potency and spectrum of activity against various cancer cell lines. nih.govnih.gov

One study systematically synthesized a series of novel benzothiazole-2-thiol derivatives, incorporating various heterocyclic rings to explore their anticancer potential. nih.gov The compounds were evaluated against human colon adenocarcinoma (SW480), human cervical cancer (HeLa), and human hepatocellular carcinoma (HepG2) cell lines. The results indicated that linking a pyridinyl-2-amine moiety to the benzothiazole-2-thiol core significantly enhanced anticancer activity compared to the parent compounds. nih.gov Notably, compound 7e (as designated in the study), which features a substituted bromopyridine acetamide (B32628) group, demonstrated exceptionally potent and broad-spectrum activity, with IC₅₀ values in the nanomolar range against several cell lines, including SKRB-3 (breast cancer) and SW620 (colon cancer). nih.govnih.gov This suggests that the introduction of specific heterocyclic and aromatic functionalities at the C-2 position can lead to highly potent anticancer agents.

Table 1: Comparative Antiproliferative Activity (IC₅₀) of 2-Substituted Benzothiazole-2-thiol Derivatives
Compound ID (from source nih.gov)2-Position Substituent StructureSW480 (µM)HeLa (µM)HepG2 (µM)A549 (µM)SKRB-3 (nM)
1 -SH (Parent thiol)>100>1002.3--
2 -S-CH₂-C(O)NH-phenyl1.11.91.3--
7d -S-CH₂-C(O)NH-(5-bromopyridin-2-yl)0.050.060.070.0620.0
7e -S-CH₂-C(O)NH-(3,5-dibromopyridin-2-yl)0.0050.0080.0480.0441.2
7f -S-CH₂-C(O)NH-(5-nitropyridin-2-yl)0.0070.0090.010.0210.0
7i -S-CH₂-C(O)NH-(5-(trifluoromethyl)pyridin-2-yl)0.0060.0080.0090.019.0

Data sourced from Shi et al. (2012). nih.gov

Another study focused on halogen- and amidino-substituted benzothiazoles and their benzimidazole (B57391) bioisosteres. mdpi.com The antiproliferative effects were tested against a panel of tumor cell lines. The results showed that, in general, benzimidazole structural analogs exhibited more pronounced and selective activity compared to their benzothiazole counterparts. For instance, benzimidazole 45a (as designated in the study) showed potent cell growth inhibition on THP1 (leukemia) cells with an IC₅₀ of 0.8 µM. mdpi.com This highlights that even subtle changes in the core heterocyclic structure, such as replacing the sulfur atom with a nitrogen atom (benzothiazole to benzimidazole), can significantly impact biological activity.

Antimicrobial Activity

Benzothiazole derivatives are also widely investigated for their antimicrobial properties. nih.gov The structural features required for antimicrobial action often differ from those for anticancer activity. A study on functionalized arylbenzothiazoles evaluated their activity against various Gram-positive and Gram-negative bacteria and the yeast Candida albicans. researchgate.net The findings revealed that these compounds generally exhibited good antimicrobial activity.

In a different investigation, a series of 6-substituted 2-aminobenzothiazole (B30445) derivatives were synthesized and screened for antifungal activity. nih.gov Compounds 1n and 1o (as designated in the study), which were designed based on molecular modeling, showed the most potent activity against several Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 4-8 µg/mL. nih.gov This demonstrates the importance of substitution on the benzene ring portion of the scaffold in modulating antifungal potency.

Another study synthesized benzothiazole-based thiazole (B1198619) derivatives and tested them against bacterial and fungal strains. ekb.eg The structure-activity relationship analysis indicated that substitutions like chloro and phenyl groups had a significant influence on biological activity, likely by enhancing lipophilicity and facilitating interaction with microbial membranes. ekb.eg Compounds 4a, 4b, 6a, and 6b from this series showed potency comparable to standard antibiotics.

Table 2: Comparative Antifungal Activity (MIC₅₀) of Benzothiazole Derivatives against *Candida krusei***
Compound ID (from source researchgate.net)2-Position Substituent StructureR-Group on Benzene RingMIC₅₀ (µg/mL)
4a -S-CH₂-C(O)NH-N=CH-(4-fluorophenyl)H>125
4b -S-CH₂-C(O)NH-N=CH-(4-chlorophenyl)H62.5
4c -S-CH₂-C(O)NH-N=CH-(4-bromophenyl)H3.9
4d -S-CH₂-C(O)NH-N=CH-(4-iodophenyl)H1.95
4h -S-CH₂-C(O)NH-N=CH-(4-bromophenyl)5-Cl7.81
Fluconazole --64
Ketoconazole --0.25

Data sourced from Osmaniye et al. (2019). researchgate.net

The data consistently show that the nature of the substituent at the C-2 position and on the fused benzene ring are pivotal for biological activity. For antiproliferative effects, larger, complex heterocyclic moieties at C-2 can lead to nanomolar potency. nih.gov For antifungal activity, specific halogen substitutions on appended aromatic rings appear to enhance efficacy. researchgate.net

While direct data on 1-(1,3-benzothiazol-2-yl)ethan-1-ol is sparse, these comparative analyses suggest that the 1-hydroxyethyl group at the C-2 position represents a relatively small, polar substituent. Its biological activity would likely differ significantly from derivatives with large, lipophilic, or complex aromatic systems at the same position. The presence of the hydroxyl group and the chiral center would be expected to play a specific role in target binding through hydrogen bonding and stereospecific interactions, a hypothesis that warrants further dedicated investigation.

Future Research Directions and Concluding Remarks

Development of Next-Generation Sustainable Synthetic Methodologies

The synthesis of benzothiazole (B30560) derivatives has traditionally relied on methods that may not align with the principles of green chemistry. Future research should prioritize the development of sustainable synthetic routes to (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol and its analogs. This includes the exploration of catalytic systems that minimize waste, reduce energy consumption, and utilize environmentally benign solvents. mdpi.comnih.gov

Key areas for investigation include:

Catalytic Asymmetric Synthesis: Developing novel chiral catalysts to ensure high enantioselectivity in the formation of the stereocenter of this compound.

One-Pot Reactions: Designing multi-component reactions that allow for the synthesis of the target molecule in a single step, thereby reducing the need for intermediate purification and minimizing solvent usage. mdpi.com

Use of Renewable Resources: Investigating the use of bio-based starting materials and reagents to decrease the environmental footprint of the synthesis.

Flow Chemistry: Implementing continuous flow processes for a safer, more efficient, and scalable synthesis.

Sustainable Synthesis Approach Potential Advantages
Catalytic Asymmetric SynthesisHigh enantiomeric purity, reduced waste
One-Pot ReactionsIncreased efficiency, reduced solvent use
Use of Renewable ResourcesLower environmental impact
Flow ChemistryImproved safety, scalability, and control

Discovery of Novel Biological Targets and Elucidation of Underexplored Mechanistic Pathways

The benzothiazole core is a well-established pharmacophore found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netsmolecule.com A crucial future direction is to systematically screen this compound and its derivatives against a diverse panel of biological targets.

Future research should focus on:

High-Throughput Screening: Employing advanced screening techniques to identify potential enzymatic or receptor targets.

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies should be undertaken to understand how the compound exerts its effect at the molecular level.

Phenotypic Screening: Utilizing cell-based assays to discover novel therapeutic applications beyond traditional target-based approaches.

Integration of Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these approaches can accelerate the design of new derivatives with improved properties.

Key computational strategies to be employed include:

Molecular Docking: Predicting the binding affinity and orientation of the compound and its analogs within the active sites of known biological targets.

Quantum Mechanics/Molecular Mechanics (QM/MM): Performing detailed calculations to understand the electronic and structural basis of molecular interactions.

Pharmacophore Modeling: Developing models based on the structural features of this compound to guide the design of new, more potent compounds.

ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives, thereby reducing the likelihood of late-stage failures in drug development.

Computational Approach Application in Research
Molecular DockingTarget identification and binding prediction
QM/MMUnderstanding reaction mechanisms and interactions
Pharmacophore ModelingDesign of new derivatives with enhanced activity
ADMET PredictionEarly assessment of drug-like properties

Strategic Exploration of Derivatization for Enhanced Academic Utility and Bioactivity Profiling

The structure of this compound offers several sites for chemical modification, allowing for the creation of a library of derivatives with diverse properties. A systematic derivatization strategy will be key to unlocking the full potential of this scaffold.

Future derivatization efforts should explore:

Modification of the Hydroxyl Group: Esterification, etherification, or replacement of the hydroxyl group to modulate solubility, metabolic stability, and biological activity.

Substitution on the Benzothiazole Ring: Introduction of various substituents on the benzene (B151609) ring of the benzothiazole moiety to probe structure-activity relationships.

Stereochemical Modifications: Synthesis and evaluation of the corresponding (1S)-enantiomer and the racemic mixture to understand the role of stereochemistry in biological activity.

Systematic exploration of these derivatives will not only provide valuable insights into their structure-activity relationships but also potentially yield new compounds with enhanced academic utility as chemical probes or with promising bioactivity profiles for therapeutic applications.

Q & A

Q. What are the optimized synthetic routes for (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via catalytic hydration of alkynes or nucleophilic substitution reactions. For example, iron(II) phthalocyanine (FePC)-catalyzed hydration of alkynes under aerobic conditions achieves high regioselectivity (Markovnikov addition) at room temperature, yielding secondary alcohols in ~68% yield . Key parameters include:
  • Catalyst : FePC (0.25 mol%) in ethanol.
  • Reaction Time : 6–24 hours.
  • Purification : Flash chromatography after aqueous workup.
    Alternative routes involve benzothiazole derivatives reacting with acetyl chloride under reflux, followed by recrystallization (e.g., methanol) .

Q. How is the stereochemical purity of this compound validated?

  • Methodological Answer : Enantiomeric excess is confirmed using chiral HPLC or polarimetry. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C) identifies diastereotopic protons and coupling constants (JJ-values) to confirm the (R)-configuration. For example, 1^1H NMR signals for the chiral alcohol proton (δ 4.75 ppm, q, J=6.45J = 6.45 Hz) and adjacent methyl group (δ 1.44 ppm, d, J=6.3J = 6.3 Hz) are critical .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Methanol or ethanol are preferred due to moderate solubility at elevated temperatures and low solubility at room temperature, enabling high-purity crystals. For hydrophobic derivatives, dichloromethane/hexane mixtures are used .

Advanced Research Questions

Q. How does the benzothiazole moiety influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The benzothiazole ring introduces electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions. Density functional theory (DFT) calculations reveal:
  • HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity.
  • Charge Distribution : Negative charge localized on the thiazole nitrogen, enhancing electrophilic attack at the α-carbon .
    Experimental validation includes Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies mitigate racemization during functionalization of the alcohol group?

  • Methodological Answer :
  • Low-Temperature Reactions : Conduct acylations or sulfonations below 0°C to suppress keto-enol tautomerism.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to block the hydroxyl group during harsh conditions (e.g., Grignard reactions) .
  • Enzymatic Resolution : Lipase-catalyzed transesterification selectively modifies one enantiomer, achieving >90% ee .

Q. How can computational models predict the compound’s biological activity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like cytochrome P450 or kinases. Key steps:

Protein Preparation : Retrieve target structures from PDB (e.g., 3A4 for CYP3A4).

Ligand Optimization : Geometry optimization using Gaussian09 at the B3LYP/6-31G* level.

Docking Simulations : Score binding poses; benzothiazole derivatives show strong interactions with hydrophobic pockets (ΔG ≈ -8.5 kcal/mol) .

Contradictions & Limitations

  • reports FePC-catalyzed hydration as high-yielding, but suggests lower yields for analogous benzimidazole syntheses, possibly due to steric hindrance from the benzothiazole ring.
  • Computational predictions () require experimental validation, as docking scores may not correlate with in vivo activity.

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